

# "comparative study of thiosulfate leaching versus cyanidation for gold extraction"

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## A Comparative Guide to Thiosulfate and Cyanidation Leaching for Gold Extraction

For Researchers, Scientists, and Drug Development Professionals

The extraction of gold from its ores has historically been dominated by the cyanidation process, a method lauded for its efficiency and cost-effectiveness. However, the inherent toxicity of cyanide and the increasing global focus on environmental sustainability have catalyzed the search for and development of alternative lixiviants. Among these, **thiosulfate** leaching has emerged as a promising and more environmentally benign option. This guide provides an objective, data-driven comparison of **thiosulfate** and cyanidation leaching, detailing experimental protocols, performance metrics, and the underlying chemical processes to inform researchers and professionals in the field.

## Comparative Performance Data

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the performance of **thiosulfate** and cyanidation leaching under different conditions.

Table 1: Gold Recovery Efficiency

Leaching Method	Ore Type	Gold Recovery (%)	Leaching Time (hours)	Source(s)
Thiosulfate	Auriferous Ore	89.3	6	<a href="#">[1]</a>
Cyanidation	Auriferous Ore	89.8	24	<a href="#">[1]</a>
Thiosulfate	Refractory Ore	69.6	24	<a href="#">[2]</a>
Cyanidation	Not Specified	~95	Not Specified	<a href="#">[3]</a>
Thiosulfate	Preg-robbing Ore	Substantially Better than Cyanide	Not Specified	<a href="#">[4]</a>
Thiosulfate	High Copper Gold Concentrate	>90	32	<a href="#">[5]</a>
Cyanidation	Sample 1	71.6	24	<a href="#">[6]</a>
Thiosulfate	Sample 1	54.1	24	<a href="#">[6]</a>
Cyanidation	Sample 2	69.7	24	<a href="#">[6]</a>
Thiosulfate	Sample 2	35.6	24	<a href="#">[6]</a>
Cyanidation	Sample 3	67.8	24	<a href="#">[6]</a>
Thiosulfate	Sample 3	38.0	24	<a href="#">[6]</a>

Table 2: Key Leaching Parameters

Parameter	Thiosulfate Leaching	Cyanidation	Source(s)
Lixiviant Concentration	0.2 - 1 M Sodium Thiosulfate	1 g/L Sodium Cyanide	[1][2]
5 - 20 g/L Thiosulfate	0.25 - 1 g/L Cyanide	[7]	
pH	9 - 10.5	>10.5	[1][8][9]
Temperature	Ambient to 60°C	Ambient	[1][5]
Catalyst/Oxidant	Copper Sulfate (CuSO <sub>4</sub> )	Oxygen (O <sub>2</sub> )	[8][9]
Ammonia Concentration	0.4 - 1.5 M	Not Applicable	[2][5][10]

## Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized experimental protocols for laboratory-scale gold leaching experiments.

### Gold Cyanidation Leaching Protocol

- **Ore Preparation:** The gold-bearing ore is first crushed and ground to a fine powder (e.g., 80% passing 75 µm) to increase the surface area for leaching.[11]
- **Pulp Preparation:** A slurry, or pulp, is created by mixing the ground ore with water to a concentration of 35% to 50% solids.[12]
- **pH Adjustment:** The pH of the slurry is adjusted to above 10.5, typically between 10 and 11, using an alkali such as lime (calcium hydroxide) or soda (sodium hydroxide).[9][12] This is critical to prevent the formation of toxic hydrogen cyanide gas.[9]
- **Leaching:** A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the pulp. The concentration is typically maintained around 0.06%.[12] The mixture is then agitated in a leaching tank with a continuous supply of air (oxygen) for a period of 24 hours or more.[12]

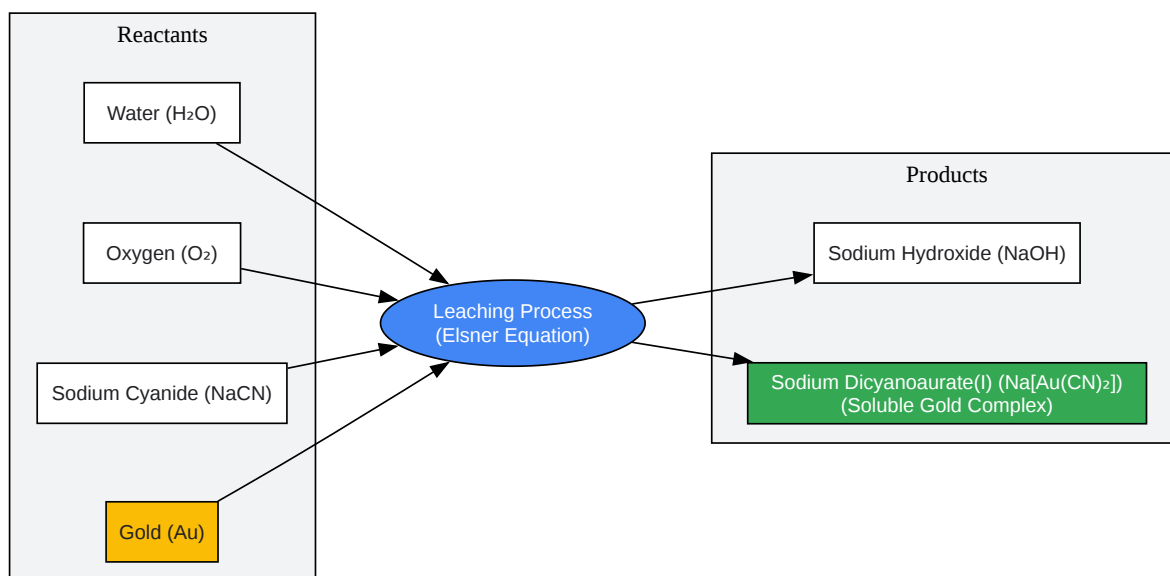
- Sampling and Analysis: Samples of the pregnant leach solution are taken at regular intervals, filtered, and analyzed for gold concentration using methods such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to monitor the leaching progress.[1]

## Thiosulfate Leaching Protocol

- Ore Preparation: Similar to cyanidation, the gold ore is crushed and ground to a predetermined particle size to enhance the leaching kinetics.[8]
- Lixiviant Preparation: The leaching solution is prepared by dissolving ammonium **thiosulfate** ( $(\text{NH}_4)_2\text{S}_2\text{O}_3$ ), a copper salt (e.g., copper sulfate,  $\text{CuSO}_4$ ) which acts as a catalyst, and ammonia ( $\text{NH}_3$ ) in water.[8]
- Pulp Preparation and Leaching: The ground ore is mixed with the lixiviant solution to achieve the desired solid-to-liquid ratio. The slurry is then agitated at a constant rate (e.g., 350-400 rpm) to keep the ore particles suspended.[8]
- Process Control: The pH of the slurry is maintained in the range of 9-10.[8] The temperature may be controlled, often elevated to between 40°C and 60°C, to increase the leaching rate. [1][5] Leaching duration can vary from a few hours to over 24 hours.[8]
- Sampling and Analysis: Slurry samples are withdrawn at regular intervals, filtered, and the pregnant leach solution is analyzed for gold concentration using ICP-AES or AAS to determine the leaching kinetics and overall gold extraction.[8]

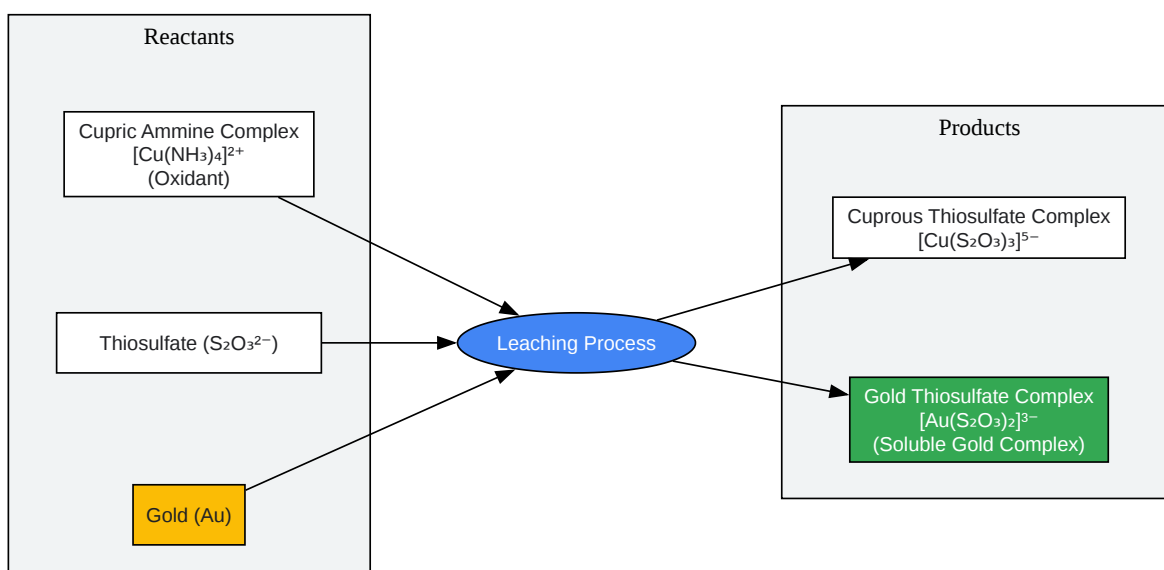
## Chemical Pathways and Process Visualization

The following diagrams illustrate the fundamental chemical reactions and workflows for both cyanidation and **thiosulfate** leaching.



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Caption: Chemical pathway of gold cyanidation.



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Caption: Chemical pathway of gold **thiosulfate** leaching.

## Environmental and Safety Considerations

A significant driver for the adoption of **thiosulfate** leaching is its improved environmental and safety profile compared to cyanidation.

- **Toxicity:** Cyanide is highly toxic to most living organisms.[3] In contrast, the chemicals used in the **thiosulfate** process, such as ammonium **thiosulfate**, are considered benign and are even used as common fertilizers.[4] While ammonia, a component of the **thiosulfate** system, is toxic to aquatic life, it is less persistent than cyanide.[3]
- **Waste Management:** Tailings from cyanidation require extensive and costly detoxification processes to break down cyanide compounds before they can be safely discharged.[3]

**Thiosulfate** leaching waste, while requiring treatment for ammonia and residual copper, does not pose the same level of acute, long-term toxic risk.[3]

## Challenges and Limitations

Despite its environmental advantages, **thiosulfate** leaching faces several challenges that have hindered its widespread commercial adoption:

- **Reagent Consumption:** **Thiosulfate** consumption is generally higher than that of cyanide, which can offset its lower unit cost.[7][13] **Thiosulfate** is less stable and can be consumed by side reactions.[7]
- **Process Complexity:** The chemistry of the **thiosulfate** system is more complex and sensitive than cyanidation, requiring careful optimization of multiple parameters to maximize gold recovery.[4]
- **Gold Recovery from Solution:** Recovering dissolved gold from **thiosulfate** solutions is more challenging than from cyanide solutions. The conventional and highly efficient carbon-in-pulp (CIP) and carbon-in-leach (CIL) methods used in cyanidation are not effective for the gold-**thiosulfate** complex.[1][7] Alternative methods like resin-in-pulp are required, which can be more complex and costly.[4][13]

## Conclusion

**Thiosulfate** leaching presents a viable and more environmentally sustainable alternative to cyanidation for gold extraction, particularly for specific ore types like carbonaceous or high-copper ores where cyanidation is less effective.[4][10] While it offers significant environmental and safety benefits due to its lower toxicity, challenges related to higher reagent consumption, process complexity, and gold recovery from the pregnant solution need to be addressed for it to become a more widely adopted technology. The choice between **thiosulfate** and cyanidation leaching will ultimately depend on a variety of factors, including the specific ore mineralogy, local environmental regulations, and economic considerations. Ongoing research is focused on optimizing the **thiosulfate** process to improve its economic competitiveness and overcome its current limitations.

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